Acide 2-(benzyloxy)-4-fluorobenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

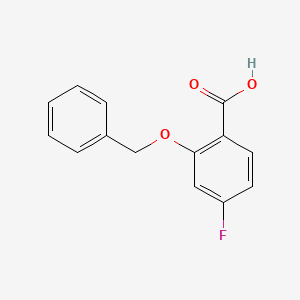

“2-(Benzyloxy)-4-fluorobenzoic acid” is a compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is a natural product found in Lonicera japonica .

Synthesis Analysis

The synthesis of compounds similar to “2-(Benzyloxy)-4-fluorobenzoic acid” has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Additionally, the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives has been used to synthesize transition metal complexes derived from Schiff base ligands .

Chemical Reactions Analysis

The chemical reactions involving “2-(Benzyloxy)-4-fluorobenzoic acid” or similar compounds can be quite diverse. For instance, the Suzuki–Miyaura coupling reaction, which involves the reaction of organoboron compounds with organic halides or pseudohalides in the presence of a palladium catalyst, is a common reaction involving boronic acids . Other reactions include the benzylation of hydroxyl groups by Williamson reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-4-fluorobenzoic acid” can be inferred from its molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination.

Applications De Recherche Scientifique

Synthèse Organique

Acide 2-(benzyloxy)-4-fluorobenzoïque : est un intermédiaire précieux dans la synthèse organique. Il peut être utilisé pour synthétiser divers éthers benzyliques et esters, qui sont cruciaux dans le développement des produits pharmaceutiques et des produits agrochimiques. Le groupe benzyloxy sert de groupe protecteur pour les phénols, qui peuvent être déprotégés sélectivement dans des conditions douces .

Chimie Médicinale

En chimie médicinale, ce composé est utilisé pour la synthèse de molécules biologiquement actives. Son atome de fluor peut agir comme un bioisostère, remplaçant un atome d'hydrogène pour améliorer l'activité biologique ou la stabilité d'un médicament potentiel .

Science des Matériaux

This compound : peut être utilisé en science des matériaux pour la création de polymères et de revêtements. L'atome de fluor confère des propriétés uniques comme la résistance aux solvants et aux produits chimiques, ce qui le rend adapté aux applications spécialisées .

Catalyse

Ce composé trouve des applications en catalyse, en particulier dans les réactions de couplage croisé telles que le couplage de Suzuki-Miyaura. Il peut être utilisé pour introduire des groupes aromatiques fluorés dans d'autres composés, ce qui est important dans le développement de nouveaux matériaux et de nouveaux catalyseurs .

Chimie Analytique

En chimie analytique, les dérivés de l'this compound peuvent être utilisés comme étalons ou réactifs en chromatographie et en spectroscopie pour la détection et la quantification de diverses substances .

Chimie Agricole

Le composé est également pertinent en chimie agricole pour la synthèse d'herbicides et de pesticides. La présence de l'atome de fluor améliore souvent l'efficacité biologique de ces composés contre une large gamme de ravageurs et de mauvaises herbes .

Safety and Hazards

Orientations Futures

The future directions for the study of “2-(Benzyloxy)-4-fluorobenzoic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies . Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines have also been suggested .

Mécanisme D'action

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing cellular processes .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .

Pharmacokinetics

Similar benzylic compounds are known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The bioavailability of these compounds can be influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

Benzylic compounds are known to influence various cellular processes, including cell signaling, gene expression, and enzyme activity . These effects can lead to changes in cellular function and physiology .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-4-fluorobenzoic acid. Factors such as temperature, light, oxygen availability, and pH can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other chemicals in the environment can influence the compound’s action through competitive or synergistic interactions .

Propriétés

IUPAC Name |

4-fluoro-2-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOUFTRHBIGPDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855810 |

Source

|

| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696589-03-4 |

Source

|

| Record name | 2-(Benzyloxy)-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)